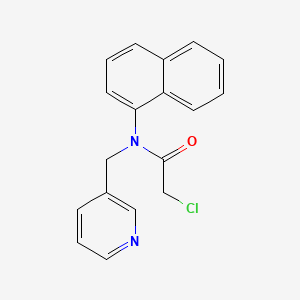![molecular formula C17H15NO7S2 B2434200 Methyl-3-(N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-in-1-yl)sulfamoyl)thiophen-2-carboxylat CAS No. 1448035-04-8](/img/structure/B2434200.png)
Methyl-3-(N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-in-1-yl)sulfamoyl)thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzo[d][1,3]dioxole moiety, and a sulfamoyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Medicine: Investigated as a potential therapeutic agent for cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the thiophene ring, and the sulfamoyl linkage. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the sulfamoyl linkage . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can yield amines .
Wirkmechanismus
The mechanism of action of methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate involves its interaction with molecular targets in cells. It is believed to exert its effects by binding to specific proteins or enzymes, thereby inhibiting their activity. This can lead to the disruption of cellular processes, such as cell division, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share structural similarities and have been evaluated for their antitumor activities.
Uniqueness
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7S2/c1-22-17(19)16-15(6-9-26-16)27(20,21)18-7-2-3-8-23-12-4-5-13-14(10-12)25-11-24-13/h4-6,9-10,18H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXOYNRQFFTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
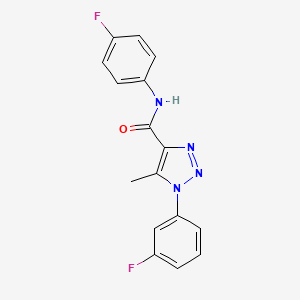

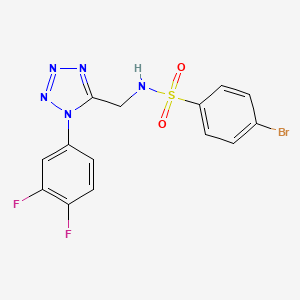
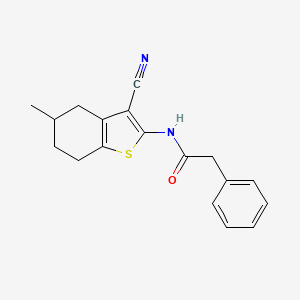
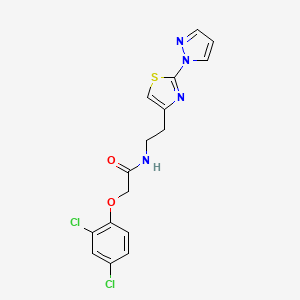
![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)
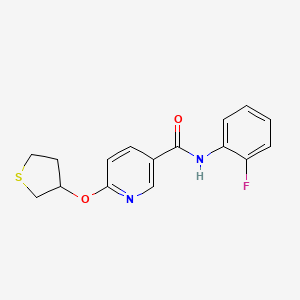
![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)
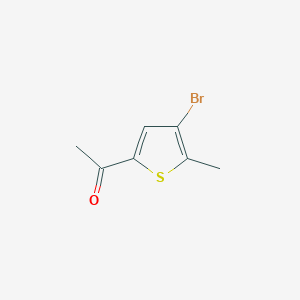
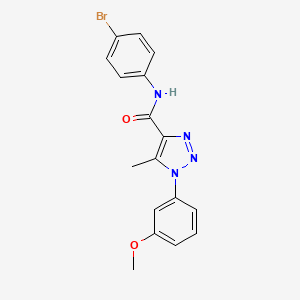
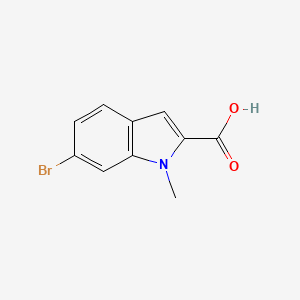
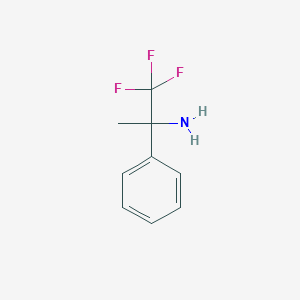
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)
